

# Application Notes and Protocols for On-Resin Modification of Peptides Containing Serine

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## Compound of Interest

Compound Name: *Fmoc-L-Ser(TF)-OH*

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## Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. A common strategy in Fmoc-based SPPS is the use of the tert-butyl (tBu) group to protect the side chain of serine residues. While robust for the synthesis of standard peptides, the acid-labile nature of the Ser(tBu) protecting group, which is cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, presents a significant challenge for direct on-resin side-chain modifications.[\[1\]](#)[\[2\]](#) This necessitates either the use of orthogonal protecting groups for serine or the implementation of modification strategies that are compatible with a protected serine side chain.

These application notes provide a detailed overview of strategies and protocols for the on-resin modification of peptides containing serine, with a focus on addressing the challenges posed by the Ser(tBu) protecting group. We will explore alternative protection strategies that enable selective deprotection and modification, as well as specific protocols for key modifications such as phosphorylation, glycosylation, and the synthesis of peptide thioesters for native chemical ligation (NCL).

## Core Concepts: The Challenge of Modifying Ser(tBu) On-Resin

The standard Fmoc/tBu strategy in SPPS relies on the orthogonality of the base-labile Fmoc group for  $\text{N}\alpha$ -protection and acid-labile tBu groups for side-chain protection.<sup>[1][3][4]</sup> The tBu group on serine is stable to the piperidine treatment used for Fmoc removal but is efficiently removed by the strong acid (typically 95% TFA) used for the final cleavage of the peptide from the solid support.<sup>[1][2]</sup> This means that the serine side chain remains protected throughout the synthesis, preventing its direct modification on the resin.

To perform on-resin modifications of the serine side chain, an alternative, orthogonally protected serine derivative must be incorporated into the peptide sequence. This allows for the selective deprotection of the serine side chain while the peptide remains anchored to the resin and other side chains remain protected.

## Application Note 1: On-Resin Phosphorylation of Serine-Containing Peptides

On-resin phosphorylation is a key technique for the synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways. Direct phosphorylation of a Ser(tBu)-containing peptide on-resin is not feasible due to the stability of the tBu group. The recommended approach is to use a serine derivative with an orthogonal protecting group that can be selectively removed on the resin to expose the hydroxyl group for phosphorylation.

Recommended Orthogonal Protecting Groups for On-Resin Phosphorylation:

- Trityl (Trt) or 2-Chlorotriyl (2-ClTrt): These groups are labile to dilute TFA (1-2%) in dichloromethane (DCM), conditions under which the tBu and other acid-labile side-chain protecting groups remain intact.<sup>[5][6]</sup>
- tert-Butyldimethylsilyl (TBDMS): This silyl-based protecting group can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF).<sup>[6][7]</sup>

## Experimental Protocol: On-Resin Phosphorylation using Fmoc-Ser(Trt)-OH

This protocol describes the manual synthesis of a phosphopeptide using Fmoc-Ser(Trt)-OH followed by on-resin phosphorylation.

**Materials:**

- Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Ser(Trt)-OH)
- Coupling reagents: HBTU, DIEA
- Fmoc deprotection solution: 20% piperidine in DMF
- Trityl deprotection solution: 1% TFA, 5% TIS in DCM
- Phosphitylating reagent: Dibenzyl N,N-diisopropylphosphoramidite
- Activator: 1H-Tetrazole
- Oxidizing solution: tert-Butyl hydroperoxide (tBuOOH) in decalin
- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O
- Solvents: DMF, DCM, Diethyl ether

**Procedure:**

- Peptide Synthesis: Synthesize the peptide sequence on Rink Amide resin using standard Fmoc/tBu SPPS protocols. Incorporate Fmoc-Ser(Trt)-OH at the desired phosphorylation site.
- Selective Serine Deprotection:
  - Wash the resin-bound peptide thoroughly with DCM.
  - Treat the resin with the Trityl deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes, and repeat 5 times.
  - Wash the resin with DCM, followed by DMF.
- On-Resin Phosphorylation:

- Swell the resin in anhydrous DCM.
- In a separate vessel, dissolve Dibenzyl N,N-diisopropylphosphoramidite (10 equiv.) and 1H-Tetrazole (10 equiv.) in anhydrous DCM.
- Add the phosphitylating solution to the resin and shake for 2 hours at room temperature.
- Wash the resin with DCM.
- Oxidation:
  - Add the oxidizing solution (tBuOOH in decalin) to the resin and shake for 1 hour.
  - Wash the resin with DCM, followed by DMF.
- Final Cleavage and Deprotection:
  - Wash the resin with DCM and dry under vacuum.
  - Treat the resin with the cleavage cocktail for 2 hours.
  - Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

**Quantitative Data Summary:**

Step	Reagent/Condition	Time	Expected Outcome
Peptide Synthesis	Standard Fmoc/tBu SPPS	Variable	Fully protected peptide on resin
Ser(Trt) Deprotection	1% TFA, 5% TIS in DCM	10 min	Selective deprotection of Ser hydroxyl
Phosphorylation	Dibenzyl N,N-diisopropylphosphoramidite, 1H-Tetrazole	2 h	Formation of phosphite triester
Oxidation	tBuOOH in decalin	1 h	Conversion to phosphate triester
Cleavage	95% TFA, 2.5% TIS, 2.5% H <sub>2</sub> O	2 h	Cleaved and deprotected phosphopeptide

## Application Note 2: On-Resin Synthesis of Peptide Thioesters via Serine Activation

Peptide thioesters are essential intermediates for the synthesis of large proteins via Native Chemical Ligation (NCL). A powerful method for generating peptide thioesters involves the on-resin activation of a C-terminal serine residue. This method proceeds through the formation of a cyclic urethane intermediate, which is subsequently displaced by a thiol.<sup>[8][9][10]</sup> This approach is compatible with peptides containing Ser(tBu) at internal positions.

## Experimental Protocol: On-Resin Peptide Thioester Synthesis

This protocol details the synthesis of a peptide thioester from a resin-bound peptide with a C-terminal serine.

### Materials:

- Peptide-resin with a C-terminal serine

- Disuccinimidyl carbonate (DSC)
- Diisopropylethylamine (DIEA)
- 4-Dimethylaminopyridine (DMAP)
- Thiol (e.g., 3-mercaptopropionic acid ethyl ester)
- Sodium thiolate (catalytic amount)
- Solvents: DMF

**Procedure:**

- Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc/tBu SPPS. The C-terminal amino acid should be serine.
- Activation of C-terminal Serine:
  - Swell the peptide-resin in DMF.
  - Add a solution of DSC (10 equiv.), DIEA (10 equiv.), and a catalytic amount of DMAP in DMF.
  - Shake the reaction mixture for 17 hours at room temperature.
  - Wash the resin thoroughly with DMF.
- Thiolysis:
  - Swell the activated resin in DMF.
  - Add the desired thiol (e.g., 100  $\mu$ L for a 25 mg resin scale) and a catalytic amount of sodium thiolate.
  - Shake the reaction mixture for 20 hours at room temperature.
  - Filter the resin and collect the filtrate containing the peptide thioester.

- Cleavage of Side-Chain Protecting Groups:

- Remove the solvent from the filtrate under vacuum.
- Treat the crude peptide thioester with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O) to remove the side-chain protecting groups.
- Purify the peptide thioester by HPLC.

#### Quantitative Data Summary:

Step	Reagent/Condition	Time	Expected Outcome
Serine Activation	DSC, DIEA, DMAP in DMF	17 h	Formation of a cyclic urethane on-resin
Thiolysis	Thiol, catalytic Na-thiolate in DMF	20 h	Release of the peptide thioester from the resin
Deprotection	95% TFA cocktail	2 h	Fully deprotected peptide thioester

## Visualizations

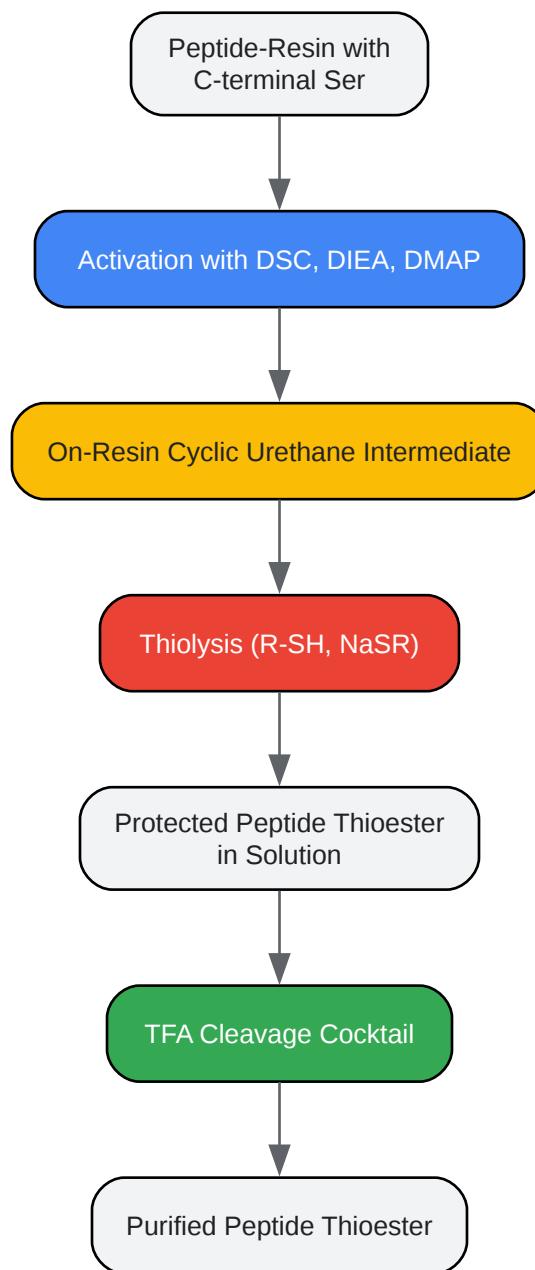
### Diagram 1: General Workflow for On-Resin Modification



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Caption: Workflow for on-resin peptide modification using an orthogonal protecting group strategy for serine.

### Diagram 2: On-Resin Peptide Thioester Synthesis via Serine Activation



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Caption: Pathway for the synthesis of peptide thioesters from a C-terminal serine on a solid support.

## Concluding Remarks

The on-resin modification of peptides containing serine is a powerful tool for accessing complex and functionally diverse peptides. While the use of Ser(tBu) presents a direct challenge for side-chain modifications, this can be overcome through the strategic use of

orthogonal protecting groups. The protocols and data presented here provide a guide for researchers to successfully implement on-resin phosphorylation and peptide thioester synthesis. Careful planning of the protection strategy during peptide design is paramount to achieving the desired modified peptide with high purity and yield.

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